molecular formula C19H24N2O2S B2883993 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine CAS No. 1923215-29-5

1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

Cat. No. B2883993
CAS RN: 1923215-29-5
M. Wt: 344.47
InChI Key: NVQQLUSYWQNYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine, also known as DBMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications as a research tool.

Mechanism of Action

1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine binds to the sigma-1 receptor with high affinity and specificity, leading to the inhibition of its activity. The sigma-1 receptor is known to interact with various ion channels, receptors, and enzymes, and its inhibition by 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can have a wide range of effects on cellular processes. Studies have shown that 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can modulate calcium signaling, regulate the release of neurotransmitters, and affect the expression of genes involved in cell survival and apoptosis.
Biochemical and Physiological Effects
1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to have various biochemical and physiological effects in different cell types and tissues. In neurons, 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can modulate the release of neurotransmitters such as dopamine, glutamate, and GABA, leading to changes in synaptic transmission and plasticity. 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has also been shown to affect the expression of genes involved in neuronal survival and apoptosis, suggesting a potential role in neuroprotection. In other cell types, such as cancer cells, 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been shown to induce apoptosis and inhibit cell proliferation.

Advantages and Limitations for Lab Experiments

1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has several advantages as a research tool, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine also has some limitations, such as its potential off-target effects and the lack of well-characterized sigma-1 receptor ligands for comparison. Furthermore, the use of 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine in animal studies requires careful consideration of its potential effects on behavior and physiology.

Future Directions

For research include the development of more selective and potent sigma-1 receptor ligands, the characterization of the downstream signaling pathways affected by sigma-1 receptor inhibition, and the investigation of the potential therapeutic applications of sigma-1 receptor modulators.

Synthesis Methods

1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine can be synthesized through a multi-step process starting from 4-methylbenzaldehyde and piperazine. The first step involves the reaction of 4-methylbenzaldehyde with sodium hydroxide to form 4-methylbenzyl alcohol. The alcohol is then reacted with piperazine in the presence of acetic acid to form 1-(4-methylphenyl)piperazine. The final step involves the reaction of 1-(4-methylphenyl)piperazine with 3,4-dimethylbenzenesulfonyl chloride to form 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine.

Scientific Research Applications

1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been widely used as a research tool in the field of neuroscience. It has been shown to be a potent and selective inhibitor of the sigma-1 receptor, which is a protein that is involved in various cellular processes including calcium signaling, cell survival, and neurotransmitter release. 1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine has been used to study the role of the sigma-1 receptor in various physiological and pathological conditions, such as neurodegenerative diseases, addiction, and pain.

properties

IUPAC Name

1-(3,4-dimethylphenyl)sulfonyl-4-(4-methylphenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-4-7-18(8-5-15)20-10-12-21(13-11-20)24(22,23)19-9-6-16(2)17(3)14-19/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQQLUSYWQNYGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dimethylbenzenesulfonyl)-4-(4-methylphenyl)piperazine

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